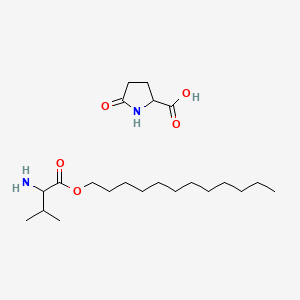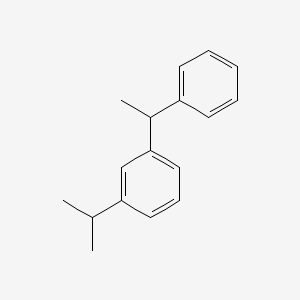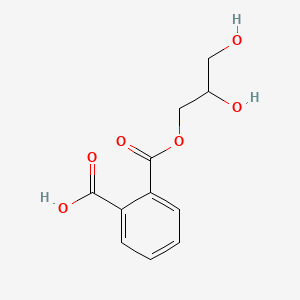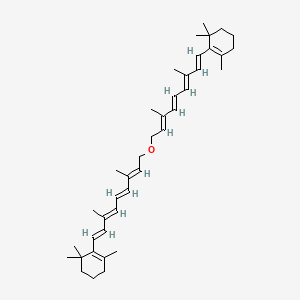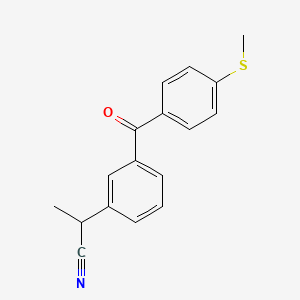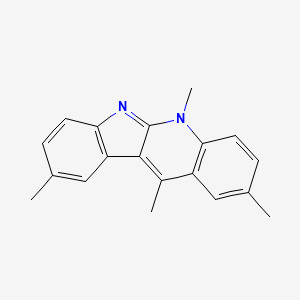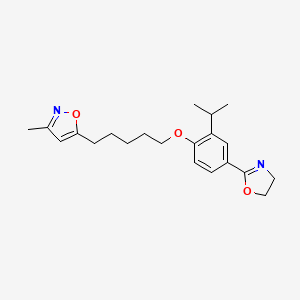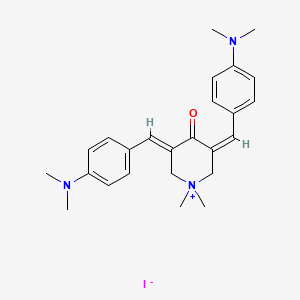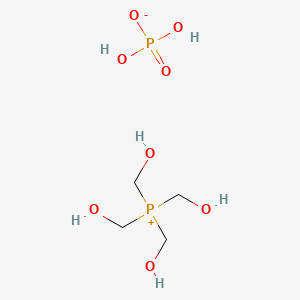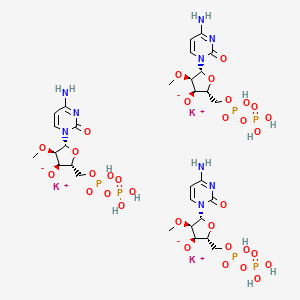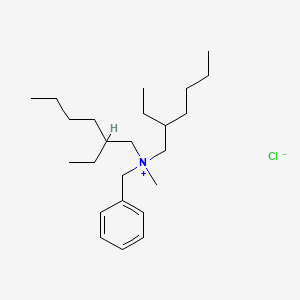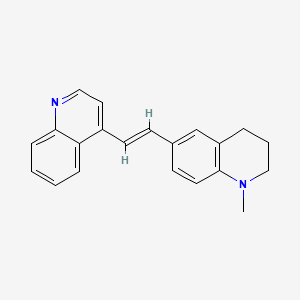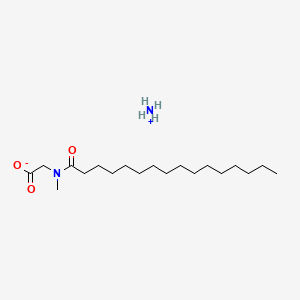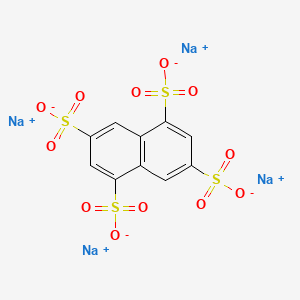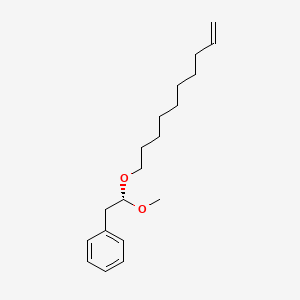
Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-(9-decenyloxy)-2-methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- typically involves the nucleophilic substitution reaction of a benzene derivative with a 2-(9-decenyloxy)-2-methoxyethyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the decenyloxy group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is used as a precursor for the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine: Its structure can be modified to create compounds with therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the decenyloxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzene, (2-(9-decenyloxy)-2-hydroxyethyl)-
- Benzene, (2-(9-decenyloxy)-2-ethoxyethyl)-
- Benzene, (2-(9-decenyloxy)-2-propoxyethyl)-
Comparison: Compared to its similar compounds, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can increase the compound’s solubility in organic solvents and enhance its ability to participate in hydrogen bonding .
Eigenschaften
CAS-Nummer |
72939-48-1 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[(2S)-2-dec-9-enoxy-2-methoxyethyl]benzene |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-13-16-21-19(20-2)17-18-14-11-10-12-15-18/h3,10-12,14-15,19H,1,4-9,13,16-17H2,2H3/t19-/m0/s1 |
InChI-Schlüssel |
KRHLOVNIMQCDSG-IBGZPJMESA-N |
Isomerische SMILES |
CO[C@H](CC1=CC=CC=C1)OCCCCCCCCC=C |
Kanonische SMILES |
COC(CC1=CC=CC=C1)OCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


